REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][Si](C)(C)C)(C)C.[C:11]([C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([C:25]([CH3:28])([CH3:27])[CH3:26])[C:23]=1[OH:24])[C:18](Cl)=[O:19])([CH3:14])([CH3:13])[CH3:12].Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[C:18]([C:17]1[CH:16]=[C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:23]([OH:24])=[C:22]([C:25]([CH3:28])([CH3:27])[CH3:26])[CH:21]=1)(=[O:19])[C:5]#[CH:6]
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C[Si](C)(C)C
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Name
|
|
Quantity
|
4.03 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=O)Cl)C=C(C1O)C(C)(C)C
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Name
|
|
Quantity
|
80 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.78 mL
|
Type
|
catalyst
|
Smiles
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[Ti](Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
The resulting dark mixture is stirred at -78° for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm to 0°
|
Type
|
STIRRING
|
Details
|
stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion is extracted with pentane
|
Type
|
WASH
|
Details
|
the combined organic phase is washed with sat. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
The crude silylacetylene intermediate is concentrated
|
Type
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DISSOLUTION
|
Details
|
dissolved in 100 mL of methanol
|
Type
|
ADDITION
|
Details
|
is treated at room temperature with 20 mL of 0.01M borax
|
Type
|
STIRRING
|
Details
|
After stirring the mixture at 25° overnight, it
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
is poured into 3N HCl
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with pentane
|
Type
|
WASH
|
Details
|
The combined organic phase is washed with sat. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |